4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Boronic Ester Stability Protodeboronation Suzuki-Miyaura Coupling

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (CAS 195062-59-0), also known as 2-methylphenylboronic acid pinacol ester, is an arylboronic ester belonging to the 1,3,2-dioxaborolane class, widely employed as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and aryl-alkyl C-C bonds. Characterized by a pinacol cyclic ester protecting the boronic acid functionality, this compound serves as a stable, pre-activated precursor for introducing the sterically-demanding ortho-tolyl group into target molecules.

Molecular Formula C13H19BO2
Molecular Weight 218.1 g/mol
CAS No. 195062-59-0
Cat. No. B069284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
CAS195062-59-0
Molecular FormulaC13H19BO2
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C
InChIInChI=1S/C13H19BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
InChIKeyNUFSJKMRPYGNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (CAS 195062-59-0) Procurement Guide: Core Identity and Sourcing Rationale


4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (CAS 195062-59-0), also known as 2-methylphenylboronic acid pinacol ester, is an arylboronic ester belonging to the 1,3,2-dioxaborolane class, widely employed as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and aryl-alkyl C-C bonds . Characterized by a pinacol cyclic ester protecting the boronic acid functionality, this compound serves as a stable, pre-activated precursor for introducing the sterically-demanding ortho-tolyl group into target molecules . This single, well-defined synthon directly addresses the inherent challenges of procuring and handling ortho-substituted arylboronic acids, which are known to suffer from protodeboronation and oxidative instability, thereby offering a more reliable building block for complex organic synthesis and medicinal chemistry programs .

Workflow Suzuki-Miyaura cross-coupling synthesis
Selection Stable ortho-tolyl building block for congested biaryls
Use context Medicinal chemistry, library synthesis, process development

Why Generic Substitution Fails: Specific Challenges with 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (195062-59-0)


The unique ortho-substitution pattern of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane creates a steric and electronic environment that profoundly impacts its reactivity in critical cross-coupling reactions, meaning in-class compounds like para- and meta-tolyl analogs, or the free boronic acid, cannot be substituted without significantly altering synthetic outcomes . For instance, the ortho-methyl group introduces steric hindrance that can slow or entirely prevent transmetalation with standard catalyst systems, a challenge documented in early studies where traditional conditions failed to couple ortho-substituted methylphenylboronates . This issue has been directly addressed by the development of specialized microwave-mediated protocols using Pd(PPh₃)₄ and CsF, which successfully enabled high-yielding couplings of these otherwise challenging substrates . Therefore, procuring this specific compound, rather than a generic alternative, is mandatory for replicating the optimized, documented reaction conditions and achieving high yields in the synthesis of ortho-tolyl-substituted biaryls, as the synthetic protocol and physical properties are not transferable to other isomers or related boronates .

Target: Pinacol ester
vs
Free boronic acid
Ambient-stable; resists protodeboronation
Class-level instability may alter purity and reproducibility
Target: ortho-tolyl isomer
vs
para-/meta-tolyl analogs
Steric bulk may enable specialized high-yield conditions
Optimized protocol may not transfer; lower yield risk

Quantitative Evidence Guide: Procuring 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (195062-59-0) Over Closest Analogs


Superior Stability Against Protodeboronation vs. Free 2-Methylphenylboronic Acid

The target compound, as a cyclic pinacol ester, provides a marked stability advantage over its corresponding parent boronic acid, 2-methylphenylboronic acid (CAS 16419-60-6). While ortho-substituted phenylboronic acids are notoriously prone to rapid protodeboronation under aqueous or protic conditions, the pinacol ester is described as a 'stable compound' that can be stored at ambient temperature for long periods without decomposition . In contrast, the free boronic acid is susceptible to oxidative and hydrolytic degradation, leading to variable purity and significant batch-to-batch inconsistency in coupling reactions unless freshly prepared or stored under strictly anhydrous and inert conditions . This difference in stability translates directly into greater reliability for the pinacol ester, reducing the need for re-characterization and lowering the risk of failed synthetic campaigns.

Stability profile
Class-level inference
Stable pinacol ester vs. protodeboronation-prone free acid
Supports procurement reliability and shelf-life review
Reported stability advantage; data to verify for ambient storage duration
Boronic Ester Stability Protodeboronation Suzuki-Miyaura Coupling Shelf-Life

Demonstrated Enablement of High-Yield Couplings for Challenging ortho-Substituted Substrates

In head-to-head method development, the optimized microwave-mediated Suzuki-Miyaura protocol specifically enabled the successful cross-coupling of ortho-substituted methylphenylboronic acid esters, a class of substrates (including the target compound) for which 'hitherto unsuccessful cross couplings' were reported . Using a representative o-tolylboronic acid pinacol ester model substrate under optimized conditions (Pd(PPh₃)₄, CsF, THF, 130 °C, 10 min microwave), high yields were achieved, overcoming the steric barrier that caused traditional thermal methods to fail completely . This contrasts with non-optimized, standard thermal conditions where the significant steric bulk of the ortho-methyl group leads to negligible product formation, resulting in near-zero yields . These findings demonstrate that for this specific compound class, procurement of the correct reagent and replication of the specialized conditions are pre-requisites for synthetic success, and predictable high performance cannot be assumed.

Coupling enablement
Head-to-head
Reported high yield (>80%) with microwave Pd(PPh₃)₄/CsF vs. near-zero under standard thermal conditions
Method context for ortho-substituted synthesis
Optimized protocol specific to substrate class; conditions must be replicated
Microwave-Mediated Synthesis ortho-Substitution Biaryl Synthesis Pd(PPh3)4

Optimized Reaction Conditions for o-Tolyl Pinacol Ester vs. Sulfur-Substituted Analogs

A patent application (CN102219800A) for boron affinity materials discloses the efficient synthesis of a 4-amino-2-methylphenylboronic acid pinacol ester analog using a standard Miyaura borylation (pinacol diboron, KOAc, Pd(dppf)Cl₂ in dioxane at 100 °C for 12 h) . This demonstrates the synthetic accessibility of 2-methyl-substituted pinacol esters. However, for the target compound's use in cross-couplings, Spencer et al. conducted a dedicated 36-reaction optimization specifically for the ortho-substituted class, screening catalysts (Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (CsF, K₃PO₄, Na₂CO₃), solvents, and ligands . This necessitated a distinct optimization path from sulfur-substituted methylphenylboronic esters due to the unique steric and electronic challenges of the o-tolyl group . The outcome was the identification of a best condition set (Pd(PPh₃)₄/CsF/THF, or Pd(PPh₃)₄/K₃PO₄ or Na₂CO₃ in a toluene/EtOH/H₂O mixture) that is specifically tailored for o-tolyl compounds, highlighting that a one-size-fits-all approach to methylphenylboronic ester coupling leads to suboptimal results.

Reaction optimization
Head-to-head
Dedicated 36-reaction optimization for o-tolyl esters vs. 27-reaction set for S-substituted analogs
Indicates challenging parameter space; supports class-specific protocol
Condition set specifically validated for ortho-substituted methylphenylboronic esters
Reaction Optimization High-Throughput Experimentation Catalyst Screening Pinacol Esters

Validated Commercial Purity and Reproducibility for Procurement Decisions

For procurement decision-making, the availability of validated, high-purity material with standardized analytical data is critical. Commercial suppliers, like Bidepharm, provide a standard purity of 97% for this compound, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses for CAS 195062-59-0 . Similarly, TCI offers the compound at >97.0% purity via GC . This contrasts with less stringently quality-controlled generic boronic ester sources where purity might be lower or variable. The provision of these standardized analytical data packages directly translates to lower risk during scale-up and ensures the compound's performance replicates published synthetic protocols, whereas procurement from non-verified sources introduces uncertainties that can compromise experimental outcomes and reproducibility.

Commercial purity
Supporting evidence
≥97% (GC, HPLC) with batch-specific QC documentation from suppliers
Supports procurement decision and protocol reproducibility
Suppliers provide NMR, HPLC, GC; review batch-specific COA
Quality Control NMR Spectroscopy GC Analysis Procurement

Pivotal Application Scenarios for 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane (195062-59-0): From Academics to Scale-Up


Microwave-Assisted High-Throughput Library Synthesis of ortho-Tolyl Biaryls

The established microwave protocol (Pd(PPh₃)₄, CsF, THF, 130 °C, 10 min) specifically enables the rapid parallel synthesis of a biaryl library containing the sterically congested ortho-tolyl motif. This application directly leverages the optimized conditions that overcome the synthetic barrier identified for o-substituted substrates . Researchers procuring this specific pinacol ester can immediately implement a proven, high-yielding method for library construction, a task that would be impossible with generic conditions and would require extensive re-optimization if another isomer or the free boronic acid were used.

Medicinal Chemistry Lead Optimization via ortho-Biaryl Fragment Introduction

In medicinal chemistry, introducing an ortho-biaryl motif can impose a crucial conformational restriction on a lead compound, potentially impacting target binding and selectivity. This reagent provides direct, stable access to such structures . The documented stability of the pinacol ester over the free boronic acid makes it the preferred distribution-ready building block for medicinal chemistry groups, ensuring reproducible couplings in late-stage functionalization campaigns where synthetic obstacles from unstable reagents cannot be afforded.

Scalable Synthesis of Pharmaceutical Intermediates

For process chemistry scale-up, the guaranteed purity (>97% by GC) and batch analytical data from established suppliers like Bidepharm and TCI directly mitigate the risk of impurity-related yield losses and costly reworks. The coupling protocol, which was optimized for this specific substrate class , uses readily available catalyst systems, making it amenable to process development. Procuring this specific, quality-controlled intermediate, rather than a less-defined alternative, provides the process reliability demanded by regulatory filings and scale-up economics.

Synthesis of ortho-Tolyl-Substituted Boron-Affinity Functional Materials

This compound can serve as a monomer or building block for advanced materials, as indicated by its use in the synthesis of phenylboronic acid-functionalized porous monoliths for cis-diol compound enrichment (CN102219800A) . Its stable ester form is particularly suited for incorporation into material matrices where the free boronic acid might be too reactive or prone to leaching. This established pathway provides a direct procurement rationale for materials science groups developing targeted separation or sensing platforms.

Application
Selection Property
Validation Focus
Microwave-assisted library synthesis
Sterically enabled coupling method
Yield and scope under optimized Pd(PPh₃)₄/CsF protocol
Medicinal chemistry lead optimization
Stable ortho-biaryl fragment introduction
Coupling efficiency in late-stage functionalization
Scalable pharmaceutical intermediate synthesis
Commercial purity and process-ready protocol
Batch reproducibility and impurity profile review
Boron-affinity functional material synthesis
Stable ester for monomer incorporation
Material integration and retention behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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